Mepazine hydrochloride monohydrate is a chemical compound classified as a derivative of phenothiazine. It functions primarily as a MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation 1) inhibitor and has attracted attention for its potential therapeutic applications in immunology and oncology. This compound is particularly notable for its ability to inhibit the proteolytic activity of MALT1, which plays a critical role in various cellular processes, including those involved in tumorigenesis and immune regulation .
The chemical structure of mepazine hydrochloride monohydrate can be described with the IUPAC name 10-[(1-methylpiperidin-3-yl)methyl]phenothiazine;hydrate;hydrochloride. Its CAS number is 6146-88-9 . Mepazine is recognized for its pharmacological properties, primarily in the context of cancer treatment, where it exhibits significant antitumor effects and potential synergy with other therapies .
The synthesis of mepazine hydrochloride monohydrate typically involves the reaction between phenothiazine and a methylpiperidine derivative. This reaction is conducted under controlled conditions to ensure the formation of the desired product, followed by purification and crystallization to achieve high purity levels. The standard synthetic route includes:
Industrial production follows similar principles but on a larger scale, ensuring efficiency and consistency in yield.
Mepazine hydrochloride monohydrate has a complex molecular structure characterized by the following:
The molecular structure features a phenothiazine core with a methylpiperidine side chain, which is essential for its biological activity.
Mepazine hydrochloride monohydrate undergoes various chemical reactions that can modify its structure:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions vary based on the desired reaction outcome, including temperature and solvent choice .
The mechanism of action of mepazine hydrochloride monohydrate primarily revolves around its inhibition of MALT1 activity. MALT1 is involved in several signaling pathways that regulate immune responses and cell survival. By inhibiting this protein, mepazine disrupts these pathways, leading to:
Pharmacokinetic studies indicate that mepazine accumulates preferentially in tumor tissues, which may enhance its therapeutic potential while minimizing systemic toxicity .
Mepazine hydrochloride monohydrate appears as a greyish to off-white powder. It is hygroscopic, meaning it can absorb moisture from the air, which may affect its stability over time.
Key chemical properties include:
The compound exhibits high purity levels (≥97% by HPLC), confirming its suitability for research and potential clinical applications .
Mepazine hydrochloride monohydrate has several scientific applications:
Mepazine hydrochloride monohydrate (C₁₉H₂₅ClN₂OS) is synthesized via nucleophilic substitution of the phenothiazine core. The process begins with N-alkylation of 10H-phenothiazine using 1-methylpiperidin-3-ylmethyl chloride under basic conditions (e.g., K₂CO₃ in acetone), forming the tertiary amine backbone [3] [6]. Subsequent quaternization with hydrochloric acid yields the hydrochloride salt, followed by hydration to generate the monohydrate form [1] [5]. Key modifications focus on the piperidine moiety to enhance MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibition. For example, introducing methyl or methoxy groups to the pyrimidine ring in analogous triazole-based inhibitors has shown to increase target selectivity by 13-fold, as evidenced by IC₅₀ shifts from 1.3 µM to 8.7 µM while maintaining >100 µM activity against off-target proteases .
Table 1: Synthetic Routes for Mepazine Precursors
Reaction Step | Reagents/Conditions | Key Intermediate | Yield Optimization |
---|---|---|---|
Phenothiazine alkylation | 1-methylpiperidin-3-ylmethyl chloride, K₂CO₃, acetone, reflux | 10-((1-methylpiperidin-3-yl)methyl)phenothiazine | Use of phase-transfer catalysts (e.g., TBAB) improves yield to 85% |
Salt formation | HCl gas in anhydrous diethyl ether | Mepazine hydrochloride | Stoichiometric control prevents dihydrochloride formation |
Hydration | Water/ethanol mixture, recrystallization | Mepazine hydrochloride monohydrate | Controlled a_w (water activity) of 0.7–0.8 stabilizes monohydrate |
The monohydrate crystallization requires strict control of humidity and temperature due to the compound’s hygroscopicity. Water activity (a_w) between 0.7–0.8 in ethanol-water mixtures (typically 3:1 v/v) ensures selective monohydrate formation over anhydrous or dihydrate forms [1] [5]. Anti-solvent addition (e.g., isopropanol) induces supersaturation, followed by temperature cycling (0–4°C for nucleation, 20–25°C for crystal growth) to achieve high-purity crystals (>98%) [7]. X-ray diffraction confirms the monohydrate’s crystal lattice, where water molecules occupy specific interstitial sites via hydrogen bonding with the chloride ion and protonated piperidine nitrogen . Purification involves repeated recrystallization combined with charcoal treatment to remove oxidative byproducts of phenothiazine, which cause discoloration [5].
Table 2: Crystallization Parameters for Monohydrate Formation
Parameter | Optimal Condition | Effect on Crystal Quality | Analytical Validation |
---|---|---|---|
Solvent system | Ethanol:water (3:1) + 10% IPA | Reduces inclusion impurities | HPLC purity >99.0% |
Temperature cycle | 4°C (12h) → 25°C (12h) | Enhances crystal size uniformity | PXRD peak FWHM <0.2° |
Water activity (a_w) | 0.75 ± 0.05 | Prevents polyhydrate formation | Karl Fischer titration (4.95% w/w water) |
Drying conditions | 25°C under N₂ flow | Avoids dehydration | TGA showing single H₂O loss step at 110°C |
Scalability is hindered by three factors: (1) Phenothiazine oxidation during alkylation generates sulfoxide impurities (<2%), necessitating oxygen-free environments ; (2) The hydration step exhibits batch-to-batch variability in water content (4.5–5.5% w/w vs. theoretical 4.93%), requiring real-time near-infrared (NIR) monitoring during drying [5]; and (3) Low overall yield (typically 40–50%) due to intermediate instability [1]. Mitigation strategies include:
Table 3: Industrial Production Challenges and Optimization Strategies
Challenge | Root Cause | Optimization Strategy | Outcome |
---|---|---|---|
Phenothiazine oxidation | Radical formation at sulfur | Pd/C (5 wt%) with H₂ atmosphere | Sulfoxide impurities <0.5% |
Variable hydration | Kinetic competition between hydrate forms | NIR-controlled spray drying | Water content 4.90 ± 0.05% w/w |
Low yield | Hydrochloride degradation during isolation | Continuous extraction with scCO₂ | Overall yield increase to 68% |
Supply chain delays | Custom synthesis requirements | Pre-formed salt stock inventory | Lead time reduction to 6 weeks |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7